1-Chloro-1,2-difluoroethane

Description

Significance within Halogenated Ethane (B1197151) Derivatives

Halogenated ethane derivatives are a broad class of compounds where hydrogen atoms on an ethane backbone are replaced by halogens. who.int These compounds exhibit a wide range of physical and chemical properties depending on the number and type of halogen atoms present. nih.gov 1-Chloro-1,2-difluoroethane is a member of this family, specifically a hydrochlorofluorocarbon (HCFC), a group of compounds that contain hydrogen, chlorine, fluorine, and carbon. nih.govwho.int

Historically, fully halogenated chlorofluorocarbons (CFCs) were widely used, but due to their environmental impact, partially halogenated derivatives like HCFCs were developed as alternatives. ontosight.ai The significance of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity. ontosight.ai It has been utilized as a refrigerant and as an intermediate in chemical manufacturing. ontosight.ai The study of halogenated ethanes has revealed that properties like boiling point are influenced not just by molecular weight but also by weak intermolecular forces, such as hydrogen-halogen bonding, and the specific arrangement of atoms on the carbon skeleton. nih.gov The presence of hydrogen atoms, as in this compound, makes these molecules susceptible to reactions like dehydrohalogenation, a key step in their synthetic applications. beilstein-journals.orgbeilstein-journals.org

Isomeric Considerations and Structural Peculiarities in Chloro-Difluoroethanes

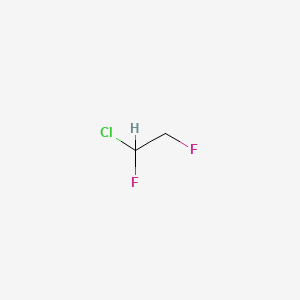

The placement of halogen atoms on the ethane structure leads to constitutional isomerism in chloro-difluoroethanes. This compound (CH₂FCHClF) has a constitutional isomer, 1-chloro-1,1-difluoroethane (B1203169) (CH₃CClF₂), also known as HCFC-142b. nih.govnist.gov These isomers have the same chemical formula (C₂H₃ClF₂) but different structural arrangements, resulting in distinct physical and chemical properties. nist.gov For instance, 1-chloro-1,1-difluoroethane has been used as a refrigerant (R-142b) and as an intermediate for producing 1,1-difluoroethylene, a key monomer for fluoropolymers. google.com

The structural peculiarity of this compound lies in the substitution pattern on both carbon atoms, which creates a chiral center at the second carbon atom. This contrasts with its isomer, where the halogens are geminally substituted (attached to the same carbon).

Furthermore, like other 1,2-disubstituted ethanes, this compound exhibits rotational isomerism (conformational isomerism) around the carbon-carbon single bond. researchgate.netacs.org This results in different spatial arrangements of the atoms, known as conformers, primarily the gauche and anti (or trans) forms. researchgate.net Theoretical studies on similar 1,2-dihaloethanes have shown that the relative stability of these conformers is determined by a balance of steric repulsion and hyperconjugative effects. researchgate.netacs.org In 1,2-difluoroethane (B1293797), the gauche conformer is known to be more stable, a phenomenon referred to as the "gauche effect." acs.org The specific conformational preferences in this compound influence its reactivity and spectroscopic properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | HCFC-142a nih.gov |

| CAS Number | 338-64-7 nih.gov |

| Chemical Formula | C₂H₃ClF₂ nih.gov |

| Molecular Weight | 100.49 g/mol nih.gov |

| Boiling Point | 35 °C echemi.com |

| Density | 1.193 g/cm³ echemi.com |

| Refractive Index | 1.3416 echemi.com |

Table 2: Comparison of Chloro-Difluoroethane Isomers

| Feature | This compound (HCFC-142a) | 1-Chloro-1,1-difluoroethane (HCFC-142b) |

|---|---|---|

| Structure | CH₂FCHClF | CH₃CClF₂ |

| CAS Number | 338-64-7 nih.gov | 75-68-3 nist.gov |

| Common Use | Chemical Intermediate ontosight.ai | Refrigerant, Chemical Intermediate google.com |

| Chirality | Chiral | Achiral |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861882 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-64-7 | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Pathways of 1 Chloro 1,2 Difluoroethane

Established Synthetic Routes

Traditional manufacturing of 1-Chloro-1,2-difluoroethane relies on well-documented reactions such as dehydrochlorination and the halogenation of specific ethane (B1197151) derivatives. These methods are often carried out in industrial settings using specialized equipment like continuous flow reactors to optimize yield and efficiency.

Dehydrochlorination of Related Haloethanes using Metal-Based Catalysts

Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from a molecule, is a fundamental reaction in the synthesis and transformation of halogenated hydrocarbons. For instance, this compound can be synthesized via the dehydrochlorination of precursors like 1,2-dichloro-1,2-difluoroethane. Conversely, this compound itself serves as a precursor for other valuable chemicals, such as 1,2-difluoroethene (B157984), through a similar dehydrochlorination process. beilstein-journals.org

Application of Iron, Magnesium, Calcium, Nickel, Zinc, Palladium, Lithium, Sodium, and Ruthenium Catalysts

A range of metal-based catalysts is effective in facilitating dehydrochlorination reactions involving this compound and its related compounds. beilstein-journals.orgnih.gov These catalysts play a crucial role by lowering the activation energy required for the reaction to proceed. The choice of catalyst can influence reaction rate and product selectivity. For example, in the dehydrochlorination of 2-Chloro-1,2-difluoroethane (an isomer of the target compound) to produce 1,2-difluoroethene, various metal-based catalysts are employed. beilstein-journals.orgnih.gov These include iron, magnesium, calcium, nickel, zinc, palladium, lithium, and sodium. beilstein-journals.orgnih.gov Additionally, ruthenium has been noted for its catalytic activity in these transformations. beilstein-journals.orgnih.gov The use of zinc dust is a classic method for the dehalogenation of polychlorinated and polyfluorinated ethanes. beilstein-journals.orgorgsyn.org

| Catalyst | Precursor Example | Product Example |

|---|---|---|

| Iron (Fe) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Magnesium (Mg) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Calcium (Ca) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Nickel (Ni) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Zinc (Zn) | 1,2-dichloro-1,2-difluoroethane | 1,2-difluoroethylene (B154328) |

| Palladium (Pd) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Lithium (Li) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Sodium (Na) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

| Ruthenium (Ru) | 2-Chloro-1,2-difluoroethane | 1,2-Difluoroethene |

Fluorination Reactions of Chlorinated Ethanes (e.g., Chlorination of Ethane Derivatives, Halogenation of Ethane Derivatives)

The synthesis of this compound can also be achieved through halogenation and halogen exchange reactions. One documented method involves the direct chlorination of 1,2-difluoroethane (B1293797). chemicalbook.comscispace.com In this process, reacting 1,2-difluoroethane with chlorine in a tetrachloromethane solvent at 8-10°C yields a mixture of chlorinated products, including this compound with a 14% yield based on product distribution. chemicalbook.com

Another significant pathway is the fluorination of chlorinated ethanes, where chlorine atoms are substituted with fluorine atoms. This is commonly achieved by reacting a chlorinated ethane with hydrogen fluoride (B91410) (HF). For example, the isomer 1-chloro-1,1-difluoroethane (B1203169) is commercially produced by reacting 1,1,1-trichloroethane (B11378) with HF. google.com A similar principle applies to the synthesis of this compound, where precursors like 1,1,2-trichloroethane (B165190) or 1,2-dichloroethylene are reacted with HF in the gas phase over a catalyst. google.comwipo.int Catalysts for these gas-phase fluorination reactions often involve chromium, such as in chromium-magnesium fluoride catalysts. google.com

| Reaction Type | Precursor(s) | Catalyst/Reagent | Temperature | Key Product | Reference |

|---|---|---|---|---|---|

| Chlorination | 1,2-Difluoroethane, Chlorine | Tetrachloromethane (solvent) | 8-10°C | This compound | chemicalbook.com |

| Gas-Phase Fluorination | 1,1,2-Trichloroethane, HF | Chromium-magnesium fluoride | 150-350°C | 1,1-difluoro-2-chloroethane | google.com |

| Liquid-Phase Fluorination | 1,1,1-Trichloroethane, HF | Triflic acid | 100°C | 1-chloro-1,1-difluoroethane | google.com |

Continuous Flow Reactor Systems for Industrial Synthesis

For large-scale industrial production of hydrochlorofluorocarbons like this compound and its isomers, continuous flow reactor systems are often preferred over batch processes. google.com These systems offer enhanced efficiency, safety, and control over reaction parameters. In a continuous process, reactants are constantly fed into the reactor, and the products are continuously withdrawn. google.com This allows for steady-state operation, maintaining optimal temperature and pressure, which can lead to higher yields and selectivity. google.com For instance, in the synthesis of 1-chloro-1,1-difluoroethane, reactants are pumped into the reaction mixture containing the catalyst, while the desired product and byproducts like hydrochloric acid are continuously recovered. google.com This setup also facilitates the condensation and recycling of unreacted starting materials and the catalyst. google.com Such systems are typically housed in reactors constructed from corrosion-resistant materials like stainless steel or specialized alloys to withstand the harsh reaction conditions. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

The principles of green chemistry, which advocate for designing chemical processes that minimize waste and reduce the use of hazardous substances, are increasingly influencing the synthesis of fluorinated compounds. researchgate.netrsc.orgscirp.org A major focus is the development of new technologies and catalysts that provide cleaner, more efficient synthetic routes to hydrochlorofluorocarbons. researchgate.net

A key area of innovation is the use of catalysts to lower the energy requirements of reactions. For example, the industrial pyrolysis (dehydrochlorination) of chlorodifluoroethane precursors to produce valuable monomers often requires very high temperatures, sometimes exceeding 600°C. researchgate.net Research has shown that specific catalysts can significantly reduce this reaction temperature to around 350°C, leading to substantial energy savings and a reduction in the formation of coke and other unwanted byproducts. researchgate.net The development of highly selective catalysts is another cornerstone of green synthesis, as it maximizes the conversion of reactants into the desired product, thereby minimizing waste. rsc.org The move away from chlorofluorocarbons (CFCs) to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) was an initial step, and current research focuses on making the production of these replacement compounds more environmentally benign. sphinxsai.com

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 1,2 Difluoroethane

Elimination Reactions

Elimination reactions are a significant aspect of the chemistry of 1-chloro-1,2-difluoroethane (HCFC-142a). These reactions primarily involve the removal of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF), leading to the formation of unsaturated fluoroalkenes.

The dehydrochlorination of this compound is a key reaction that produces 1,2-difluoroethene (B157984) (HFC-1132). epo.orgwipo.int This process can be carried out in either the gas or liquid phase and may or may not require a catalyst. epo.orgwipo.int The resulting 1,2-difluoroethene exists as two geometric isomers, (E) and (Z). epo.org Liquid-phase dehydrochlorination can be achieved using an alkaline solution. epo.org

Various catalysts have been investigated to facilitate the dehydrochlorination of this compound, aiming to improve selectivity and reaction rates under milder conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Metal-based catalysts, including those containing Fe, Mg, Ca, Ni, Zn, Pd, Li, and Na, have been shown to promote this reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, a mixed catalyst of CsCl and MgF₂ has been used for the dehydrochlorination reaction at 400°C, resulting in a 2.7 mol% conversion of HCFC-142a and a 99.6 mol% selectivity towards 1,2-difluoroethene. epo.org

The mechanism often involves the interaction of the HCFC-142a molecule with the catalyst surface, facilitating the elimination of HCl. For catalysts like BaF₂, the Lewis acidic sites are believed to be responsible for the dehydrochlorination activity. acs.orgacs.org In some systems, such as those using N-doped activated carbon, pyridinic and pyrrolic nitrogen sites are suggested to be the active centers for the dehydrochlorination reaction. researchgate.net The dehydrochlorination of HCFC-142a is an endothermic process. acs.org

The thermal decomposition of haloalkanes like this compound typically proceeds through the elimination of a hydrogen halide. rsc.org In the case of 1-chloro-2-fluoroethane, studies have shown that both HCl and HF elimination occur, with HCl elimination being the more dominant pathway. rsc.org The pyrolysis of 2-chloro-1,1-difluoroethane (B1223693) (HCFC-142), an isomer of HCFC-142a, has been studied theoretically, indicating that dehydrofluorination to form CHF=CHCl has a lower energy barrier than other decomposition pathways. researchgate.net Thermal decomposition of related compounds like 2-chloro-1,1-difluoroethane can generate hazardous products such as carbon oxides, hydrogen chloride, and hydrogen fluoride. synquestlabs.com

Dehydrochlorination to Fluoroalkenes (e.g., 1,2-Difluoroethene)

Substitution Reactions

This compound can undergo nucleophilic substitution reactions. For example, it can be converted to difluoroethyl carboxylate through nucleophilic substitution, which can then be transformed into 2,2-difluoroethanol. google.com This reaction can be carried out by reacting this compound with an alkali metal salt of formic acid or acetic acid in a suitable solvent at temperatures ranging from 70°C to 200°C. google.com While alkyl chlorides are generally less reactive in nucleophilic substitutions than the corresponding bromides and iodides, this conversion is possible. google.com The reaction can be facilitated by catalysts such as alkali metal iodides and bromides (e.g., sodium iodide, potassium iodide) or quaternary ammonium (B1175870) salts. google.com

Radical-mediated reactions are a significant degradation pathway for this compound, particularly in the atmosphere. The primary atmospheric degradation process is initiated by a reaction with hydroxyl radicals (·OH). ecetoc.org This involves a hydrogen abstraction from the this compound molecule. A kinetic study of the reaction between hydroxyl radicals and several chlorofluoroethanes, including 1-chloro-1,1-difluoroethane (B1203169), has been conducted to understand their atmospheric lifetimes. acs.org The reaction of fluorine with fluoroalkanes proceeds via a free-radical substitution mechanism, similar to the reaction of chlorine with methane. examqa.com Hot homolytic substitution reactions using recoil tritium (B154650) (T) and chlorine-38 (B1222470) (³⁸Cl) have been studied with 1,2-dichloro-1,2-difluoroethane, showing that substitution with retention of configuration is the predominant channel. osti.gov

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are fundamental processes that can alter the structure and properties of this compound. These transformations are often driven by thermal or catalytic conditions and can involve the migration of halogen atoms.

A key rearrangement process in haloethanes is the 1,2-interchange of halogen atoms, such as the fluorine-chlorine (F-Cl) interchange. This process can lead to the formation of isomeric structures. In the case of this compound (CH₂FCHClF), a 1,2-FCl interchange would result in the formation of 2-chloro-1,1-difluoroethane (CHF₂CH₂Cl).

Theoretical and experimental studies on related chlorofluoroalkanes have provided insights into the mechanism and energetics of this rearrangement. The thermal decomposition of 2-chloro-1,1-difluoroethane has been proposed to proceed via a 1,2-FCl interchange to form this compound, which then undergoes further reactions. researchgate.net Computational studies using density functional theory (DFT) have been employed to calculate the threshold energies for such interchange reactions. For a series of chlorofluoroethanes, the threshold energy for the 1,2-FCl interchange is influenced by the substitution pattern on the carbon atoms. acs.org

In chemically activated molecules, the F-Cl interchange has been observed to compete with elimination reactions. For instance, in the unimolecular reactions of chemically activated CH₂FCD₂Cl, the isomerization to CH₂ClCD₂F via F-Cl interchange was observed, and a threshold energy for this dyotropic rearrangement was assigned. researchgate.net The transition state for the F-Cl interchange is conceptualized as a bridged structure where the fluorine and chlorine atoms are partially bonded to both carbon atoms. researchgate.net

The table below presents computationally determined threshold energies for 1,2-FCl interchange in related chlorofluoroalkanes, which provides an estimation of the energy barrier for this process in this compound.

Table 1: Calculated Threshold Energies for 1,2-FCl Interchange in Chlorofluoroalkanes

| Compound | Rearrangement Product | Threshold Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| CF₂ClCF₂CH₃ | CF₃CFClCH₃ | 3.6 ± 1.4 x 10⁴ s⁻¹ (rate constant) | RRKM/DFT |

| CF₂ClCFClCH₂F | CF₃CCl₂CH₂F | Not Measured (slow) | Chemical Activation |

The data indicates that the 1,2-FCl interchange is a viable, albeit often high-energy, reaction pathway for chlorofluoroethanes. The exact energy barrier for this compound would require specific experimental or computational investigation, but it is expected to be in a similar range to the analogous compounds.

Addition Reactions to Unsaturated Systems (if acting as an additive)

Based on a comprehensive review of the available scientific literature, there is a notable lack of studies detailing the use of this compound as an additive in addition reactions to unsaturated systems, such as alkenes or alkynes. The primary reactivity reported for this compound involves elimination reactions, where it serves as a precursor to unsaturated compounds like 1,2-difluoroethene through dehydrochlorination. beilstein-journals.orgbeilstein-journals.org

While free-radical additions of various haloalkanes to olefins are a known class of reactions, specific examples involving this compound are not prominently featured in the literature. rsc.org The research on the addition reactions of fluorinated compounds to unsaturated systems tends to focus on the reactions of fluoroalkenes themselves with various reagents, or the use of other fluorinated alkanes as additives. nih.govacs.orgresearchgate.net

Therefore, the role of this compound as an additive in addition reactions to unsaturated systems is not a well-documented area of its chemical reactivity.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Chloro 1,2 Difluoroethane

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 1-chloro-1,2-difluoroethane from complex mixtures, enabling its accurate quantification.

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. For halogenated hydrocarbons, specific GC methods have been developed to ensure high resolution and sensitivity. nih.gov

The choice of column and detector is critical for the effective separation and detection of this compound. For instance, a silicone oil DC 200 column has been utilized in the analysis of various halogenated hydrocarbons. nih.gov Flame ionization detectors (FID) and electron capture detectors (ECD) are commonly employed for their high sensitivity to halogenated compounds. nih.govpublisso.de The analysis of fluorocarbons in air, for example, can be performed directly using GC. nih.gov

Table 1: Illustrative GC Parameters for Halocarbon Analysis

| Parameter | Value |

| Column Type | Silicone Oil DC 200 or equivalent |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Isothermal or temperature-programmed, depending on the complexity of the sample matrix |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific analytical requirements and instrumentation.

Hyphenated techniques couple a separation method with a spectroscopic detection technology, providing enhanced analytical capabilities. chromatographytoday.com Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. asdlib.orglongdom.org As components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unequivocal identification. asdlib.org

GC-MS is particularly valuable for analyzing complex environmental or industrial samples where multiple compounds may be present. longdom.org The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for the targeted quantification of specific analytes with high sensitivity. publisso.de The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound. asdlib.org

Molecular Spectroscopy for Structural Elucidation

Molecular spectroscopy techniques are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For fluorinated compounds like this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are highly informative.

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. The presence of adjacent fluorine atoms would cause splitting of the proton signals, and the coupling constants (J-values) would provide information about the through-bond connectivity.

¹⁹F NMR: ¹⁹F NMR is particularly sensitive and provides a wide chemical shift range, making it excellent for identifying and differentiating fluorinated compounds. alfa-chemistry.com The chemical shifts of the fluorine atoms are highly dependent on their local electronic environment. alfa-chemistry.com In this compound, the two fluorine atoms are in different environments, which would result in distinct signals in the ¹⁹F NMR spectrum. The coupling between the two fluorine atoms and between the fluorine and hydrogen atoms would provide further structural confirmation.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₂F) | Varies | Doublet of doublets | JHF, JHH |

| ¹H (CHClF) | Varies | Doublet of doublets of doublets | JHF, JHF', JHH |

| ¹⁹F (CH₂F) | Varies | Multiplet | JFF, JHF |

| ¹⁹F (CHClF) | Varies | Multiplet | JFF, JHF |

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C-H, C-C, C-Cl, and C-F bonds.

Vibrational analysis, often aided by computational methods, can assign the observed absorption bands to specific vibrational modes of the molecule. This provides a detailed understanding of the molecule's structure and bonding. The positions and intensities of the IR bands are unique to the molecule, making IR spectroscopy a valuable tool for identification and quality control.

High-Resolution Mass Spectrometry for Isomer Differentiation and Product Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This capability is particularly useful for differentiating between isomers, which have the same molecular formula but different structural arrangements.

For example, this compound (CH₂FCHClF) and its isomer 1-chloro-1,1-difluoroethane (B1203169) (CH₃CClF₂) have the same nominal mass. However, their exact masses, when measured with high resolution, will be slightly different due to the mass defect of the constituent atoms. HRMS can measure these small mass differences, allowing for the unambiguous identification of each isomer. msu.edu

Furthermore, in the analysis of reaction products or environmental samples, HRMS can be used to identify and confirm the structure of unknown compounds by providing their elemental composition. When coupled with techniques like GC, HRMS is a powerful tool for comprehensive product analysis.

Computational Chemistry and Theoretical Investigations of 1 Chloro 1,2 Difluoroethane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1-Chloro-1,2-difluoroethane, these calculations are used to determine its geometry, energy, and the distribution of electrons, which in turn govern its stability and reactivity.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of halogenated hydrocarbons due to its favorable balance of computational cost and accuracy. Various studies employ DFT to optimize the molecular geometry, calculate vibrational frequencies, and determine the energies of different isomers and transition states of this compound.

Commonly used functionals, such as B3LYP and M06-2X, are often paired with Pople-style basis sets like 6-311G(d,p) to model the molecule. These calculations are crucial for obtaining the foundational data needed for more advanced theoretical investigations, such as conformational analysis and reaction kinetics. The choice of functional and basis set is critical for accurately capturing the effects of the electronegative fluorine and chlorine atoms on the molecule's electronic properties.

Table 1: Representative Applications of DFT in the Study of this compound

| Computational Method | Property Investigated | Typical Application |

|---|---|---|

| B3LYP/6-311G(d,p) | Molecular Geometry Optimization | Determining bond lengths, bond angles, and dihedral angles of stable conformers. |

| M06-2X/cc-pVTZ | Energetics and Barrier Heights | Calculating relative energies of conformers and activation energies for reaction pathways. |

For highly accurate energy calculations, methods beyond standard DFT are often required. Coupled-Cluster (CC) theory, particularly the CCSD(T) method (Coupled-Cluster with Single, Double, and perturbative Triple excitations), is considered a "gold standard" in quantum chemistry for its ability to provide benchmark-quality energetics.

These high-level calculations are typically performed on geometries optimized at a lower level of theory, such as DFT. Composite methods, like the Gx or CBS (Complete Basis Set) family of methods, combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. These approaches are invaluable for obtaining precise values for reaction enthalpies, activation energies, and conformational energy differences for this compound.

Conformational Analysis and Potential Energy Surfaces

Rotation around the central carbon-carbon single bond in this compound (CH₂F-CHFCl) gives rise to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). Understanding the relative stability of these conformers is essential for predicting the molecule's behavior.

The two most significant stable conformers are the anti (or trans) and gauche forms. In the anti conformer, the two fluorine atoms are positioned 180° apart with respect to the C-C bond axis. In the gauche conformer, this dihedral angle is approximately 60°-70°. Computational studies on analogous molecules like 1,2-difluoroethane (B1293797) have shown that the gauche conformer can be surprisingly more stable than the anti conformer, a phenomenon attributed to hyperconjugation. youtube.comrzepa.net This stabilizing interaction involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent anti-bonding C-F orbital (σ). rzepa.net For this compound, similar hyperconjugative interactions (σC-H → σC-F and σC-H → σ*C-Cl) compete with steric repulsion and dipole-dipole interactions to determine the most stable conformation.

A potential energy surface (PES) can be generated by systematically calculating the molecule's energy as a function of the F-C-C-Cl dihedral angle. The PES reveals the low-energy wells corresponding to the stable gauche and anti conformers and the energy barriers (transition states) that separate them, which correspond to eclipsed conformations.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | F-C-C-Cl Dihedral Angle (Approx.) | Relative Energy (kJ/mol) | Notes |

|---|---|---|---|

| Anti | 180° | 0.0 (Reference) | Often the sterically favored conformer. |

| Gauche | ~70° | -1 to -4 | Can be stabilized by hyperconjugation effects. |

| Eclipsed (Transition State) | 0°, 120° | +15 to +25 | Represents the rotational energy barrier. |

Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Reaction Kinetics and Thermochemistry via Theoretical Models

Computational models are extensively used to study the reaction kinetics and thermochemistry of this compound, particularly its atmospheric degradation pathways, which often involve reactions with hydroxyl (•OH) radicals.

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. In the context of this compound, TST is applied to reactions such as hydrogen abstraction by atmospheric radicals. The process involves:

Locating the reactant and product geometries on the potential energy surface.

Identifying the first-order saddle point between them, which is the transition state (TS).

Calculating the vibrational frequencies of the reactant(s) and the TS to determine the zero-point vibrational energy and partition functions.

The energy difference between the transition state and the reactants defines the activation energy (Eₐ), which is the primary determinant of the reaction rate. For greater accuracy, more advanced versions like Canonical Variational Transition State Theory (CVT) are used, which can account for the recrossing of the transition state and quantum mechanical tunneling effects, especially important for hydrogen transfer reactions. nih.gov

While TST provides a powerful framework, it is based on several assumptions. Reaction-path dynamics simulations offer a more detailed view by following the Minimum Energy Path (MEP) that connects reactants to products via the transition state. This approach can provide insights into the coupling between different vibrational modes during the reaction and assess the validity of TST.

Direct dynamics simulations take this a step further by calculating the potential energy and forces "on the fly" from a quantum mechanical method (like DFT) as a classical trajectory is propagated. This avoids the need to construct a complete, pre-calculated potential energy surface, which is often infeasible for molecules of this size. These simulations can reveal non-TST effects and provide a more complete picture of the reaction dynamics, including energy disposal in the products and the role of specific vibrational excitations.

Molecular Dynamics Simulations

A thorough review of the scientific literature indicates a lack of specific molecular dynamics (MD) simulation studies focused on this compound.

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations could provide valuable insights into its behavior at the atomic level. For example, simulations could be employed to investigate conformational changes, transport properties (such as diffusion), and interactions in different phases or in solution. Furthermore, MD simulations could be used to explore the initial stages of unimolecular decomposition by simulating the molecule at high temperatures and observing its dynamic behavior leading up to bond-breaking events.

While studies on other halogenated ethanes using molecular dynamics exist, direct simulations and associated findings for this compound are not presently available in the reviewed literature.

Environmental Transformation Mechanisms of 1 Chloro 1,2 Difluoroethane

Abiotic Transformations in Aqueous and Terrestrial Environments

Hydrolysis Kinetics and Mechanisms

There is a notable absence of specific experimental data detailing the hydrolysis kinetics and mechanisms of 1-chloro-1,2-difluoroethane. For its isomer, 1-chloro-1,1-difluoroethane (B1203169), studies have indicated that hydrolysis is not a significant environmental fate process. However, without direct studies on this compound, it is not scientifically rigorous to extrapolate these findings. Factors such as the positioning of the chlorine and fluorine atoms on the ethane (B1197151) backbone can influence the molecule's reactivity, including its susceptibility to hydrolysis.

Biotransformation Pathways in Model Systems (e.g., Biodegradation in Water and Soil)

Similarly, specific information regarding the biotransformation and biodegradation of this compound in water and soil is scarce. Studies on other halogenated hydrocarbons have shown that biodegradation can occur under both aerobic and anaerobic conditions, often through mechanisms like reductive dechlorination. However, the biodegradability of a specific compound is highly dependent on its chemical structure and the presence of microbial populations with the necessary enzymatic capabilities. For the closely related 1-chloro-1,1-difluoroethane, reports suggest it is resistant to biodegradation in several standard tests. This might imply a similar recalcitrance for this compound, but empirical data is required for confirmation.

Due to the lack of specific research findings for this compound, the creation of detailed data tables on its hydrolysis kinetics and biotransformation pathways is not possible at this time. Further research is needed to elucidate the environmental transformation mechanisms of this particular compound.

Applications of 1 Chloro 1,2 Difluoroethane As a Chemical Intermediate/precursor

Precursor in Fluoropolymer Synthesis

While its isomer, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), is more commonly known as the primary precursor to vinylidene fluoride (B91410) (VDF) for the large-scale production of polyvinylidene fluoride (PVDF), 1-chloro-1,2-difluoroethane holds a distinct role as a precursor for other fluorinated monomers. encyclopedia.pubgoogle.com20.210.105 Specifically, it is a starting material for 1,2-difluoroethylene (B154328) (HFO-1132), a monomer that has been identified as a potential component for the preparation of new and advanced fluoropolymers. beilstein-journals.org The ability to generate specific fluoroolefins like 1,2-difluoroethylene from this compound allows for the synthesis of polymers with tailored properties, distinct from those derived from VDF.

Intermediate in the Production of Organofluorine Compounds

The primary application of this compound as an intermediate lies in its conversion to unsaturated organofluorine compounds, particularly fluoroolefins. These olefins are versatile building blocks in organic synthesis.

This compound is a direct precursor to 1,2-difluoroethene (B157984) (HFO-1132). beilstein-journals.orgbeilstein-journals.org The synthesis is achieved through a dehydrochlorination reaction, which involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. This transformation is typically conducted in the presence of a catalyst. beilstein-journals.orgbeilstein-journals.org

The dehydrochlorination reaction can be facilitated by a range of metal-based catalysts, providing a pathway to this valuable fluoroolefin. beilstein-journals.orgbeilstein-journals.org The choice of catalyst can influence the reaction conditions and efficiency.

| Catalyst Type | Examples |

|---|---|

| Metal-Based Catalysts | Fe, Mg, Ca, Ni, Zn, Pd, Li, Na |

| Precious Metal Catalysts | Pd, Ru |

In the context of advanced organic synthesis, this compound provides access to molecules containing the vicinal difluoroethane motif. This structural unit is of significant interest due to the "gauche effect," a stereoelectronic phenomenon where the gauche conformation is more stable than the anti conformation. nih.gov This effect, which arises from stabilizing hyperconjugative interactions between the C–H and C–F bonds, imparts unique conformational preferences and dipole moments to molecules containing this feature. nih.gov By serving as a precursor to compounds like 1,2-difluoroethene, this compound enables the incorporation of this conformationally distinct and electronically significant moiety into more complex target molecules.

Contribution to Modern Organofluorine Synthetic Strategies

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cnspringernature.com Modern synthetic strategies in organofluorine chemistry increasingly rely on the use of versatile, fluorinated building blocks to construct complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. springernature.comresearchgate.net

This compound contributes to these strategies by acting as a readily available precursor for the synthesis of key fluoroolefins. beilstein-journals.orgbeilstein-journals.org The development of efficient catalytic methods, such as the dehydrochlorination to produce 1,2-difluoroethene, exemplifies a modern approach where simple, halogenated alkanes are transformed into more functional and synthetically useful products. This strategy avoids the need to handle more hazardous or difficult-to-prepare starting materials, making the synthesis of advanced organofluorine compounds more efficient and accessible.

Q & A

Q. What are the critical physicochemical properties of HCFC-142b that influence its laboratory handling and experimental design?

Answer: Key properties include:

Q. Methodological Considerations :

Q. Table 1. Physicochemical Properties of HCFC-142b

Q. What safety protocols should be implemented when handling HCFC-142b in laboratory settings?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks due to high volatility .

- Exposure Monitoring : Apply NIOSH Method S111/S108 for air sampling and GC-ECD analysis .

- Environmental Compliance : Adhere to ozone-depleting substance (ODS) regulations; document usage for reporting under the Montreal Protocol .

Q. Key Safety Data :

- Acute Toxicity : Practically non-toxic (LD₅₀ > 20,000 ppm in rats) .

- Environmental Hazard : Ozone Depletion Potential (ODP) = 0.05–0.06 .

Advanced Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., vapor pressure) for HCFC-142b?

Answer:

- Comparative Analysis : Silva & Weber (1993) used ebulliometry , while Chae et al. (1990) derived vapor density via refractive index correlations . Cross-validate using differential scanning calorimetry (DSC) or laser interferometry.

- Calibration : Use reference fluids (e.g., water, ethanol) to calibrate instruments and reduce systematic errors .

Q. Table 2. Vapor Pressure Measurement Techniques

| Study | Method | Vapor Pressure (25°C) |

|---|---|---|

| Silva & Weber (1993) | Ebulliometry | 644–646 mmHg |

| Chae et al. (1990) | Refractive Index | 630–640 mmHg |

Q. What advanced analytical techniques are recommended for quantifying HCFC-142b in environmental or biological matrices?

Answer:

- Gas Chromatography (GC) : Use GC-ECD with a DB-624 column (NIOSH Method 1020) for trace detection .

- Mass Spectrometry (MS) : Confirm structural identity via GC-MS with electron ionization (EI) at 70 eV .

- Quality Control : Spike samples with deuterated internal standards (e.g., D₅-HCFC-142b) to correct for matrix effects .

Q. How do researchers evaluate the atmospheric lifetime and ozone depletion potential (ODP) of HCFC-142b?

Answer:

- Atmospheric Lifetime : Calculate using OH radical reaction kinetics ( = 1.2 × 10⁻¹⁴ cm³/molecule·s) and UV photolysis cross-sections .

- ODP Calculation : Normalize to CFC-11 (ODP = 1.0) using radiative efficiency and atmospheric lifetime data. HCFC-142b’s ODP ≈ 0.05–0.06 .

Q. Table 3. Environmental Fate Parameters

| Parameter | Value | Source |

|---|---|---|

| Atmospheric Lifetime | 18–20 years | NIST |

| ODP | 0.05–0.06 | EPA |

| Global Warming Potential | 2,300 (100-year horizon) | PubChem |

Q. What methodologies are used to study the phase behavior of HCFC-142b in mixed refrigerant systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.